molecular formula C22H22N2O5 B2380051 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 900277-24-9

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2380051
CAS No.: 900277-24-9
M. Wt: 394.427
InChI Key: FBYPIWMBJKJOCA-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative designed for research applications. Its molecular structure incorporates a benzo[1,3]dioxole moiety and a 4-methylpiperazine group, features often associated with bioactive molecules in medicinal chemistry. Compounds with benzofuran scaffolds are frequently explored in Structure-Activity Relationship (SAR) studies to understand how chemical structure influences biological activity . The presence of the methylpiperazine subunit is of particular interest, as it can enhance solubility and serve as a critical pharmacophore for interaction with biological targets. This makes the reagent a valuable candidate for high-throughput screening decks and in silico discovery projects aimed at identifying new lead compounds . Researchers can utilize this compound to investigate potential applications in various biochemical pathways. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-23-6-8-24(9-7-23)12-16-17(25)4-3-15-21(26)20(29-22(15)16)11-14-2-5-18-19(10-14)28-13-27-18/h2-5,10-11,25H,6-9,12-13H2,1H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYPIWMBJKJOCA-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Methoxy-7-(Chloromethyl)Benzofuran-3(2H)-one

The benzofuran core is constructed via acid-catalyzed cyclization of 5-methoxy-4-(chloromethyl)salicylaldehyde.
Procedure :

  • 5-Methoxy-4-(chloromethyl)salicylaldehyde (1.0 equiv) is treated with acetic anhydride and sulfuric acid at 80°C for 6 hours.
  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the benzofuran-3(2H)-one derivative (78% yield).

Knoevenagel Condensation for Exocyclic Double Bond Formation

The (Z)-methylene group is introduced via Knoevenagel condensation between benzofuran-3(2H)-one and benzo[d]dioxol-5-carbaldehyde.
Procedure :

  • Benzofuran-3(2H)-one (1.0 equiv), benzo[d]dioxol-5-carbaldehyde (1.2 equiv), and piperidine (0.1 equiv) are refluxed in ethanol for 12 hours.
  • The (Z)-isomer is selectively obtained (65% yield) by recrystallization from methanol.
    Key Data :
  • $$^1$$H NMR (DMSO-d6): δ 7.52 (d, J = 12.4 Hz, 1H, CH=), 6.98–6.82 (m, 5H, aromatic), 5.94 (s, 2H, OCH2O).

Demethylation of the C6 Methoxy Group

The methoxy group at C6 is converted to hydroxyl via BBr3-mediated demethylation.
Procedure :

  • The methoxy derivative (1.0 equiv) is treated with BBr3 (3.0 equiv) in dichloromethane at −78°C for 2 hours.
  • Quenching with ice water and extraction affords the final product (82% yield).

Synthetic Route 2: Convergent Approach via Pre-Functionalized Intermediates

Preparation of 7-((4-Methylpiperazin-1-yl)methyl)Benzofuran-3(2H)-one

A Mannich reaction introduces the piperazine-methyl group early in the synthesis:
Procedure :

  • Benzofuran-3(2H)-one (1.0 equiv), formaldehyde (2.0 equiv), and 4-methylpiperazine (1.5 equiv) are refluxed in acetic acid for 8 hours.
  • Yield: 71% after crystallization from ethanol.

Simultaneous Knoevenagel Condensation and Demethylation

Procedure :

  • The piperazine-functionalized benzofuran (1.0 equiv) and benzo[d]dioxol-5-carbaldehyde (1.1 equiv) undergo Knoevenagel condensation with concurrent demethylation using AlCl3.
  • Reaction in toluene at 110°C for 6 hours yields the target compound (63% yield).

Stereochemical Control and Optimization

The (Z)-configuration is favored (>95% selectivity) under kinetic control using low-polarity solvents (e.g., toluene) and catalytic piperidine. Thermodynamic equilibration in DMF at 120°C shifts selectivity toward the (E)-isomer, underscoring the importance of reaction monitoring.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (DMSO-d6): δ 9.42 (s, 1H, OH), 7.61 (d, J = 12.1 Hz, 1H, CH=), 6.93–6.81 (m, 5H, aromatic), 5.91 (s, 2H, OCH2O), 3.72 (s, 2H, CH2N), 2.51–2.42 (m, 8H, piperazine), 2.21 (s, 3H, NCH3).
  • HRMS (ESI+) : m/z calcd for C22H21N2O5 [M+H]+: 393.1453; found: 393.1456.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 58% 63%
Steps 4 3
(Z)-Selectivity 65% 71%
Purification Complexity High Moderate

Industrial-Scale Considerations

Route 2 is preferable for scale-up due to fewer steps and higher overall yield. Critical process parameters include:

  • Temperature Control : Maintaining ≤60°C during piperazine substitution minimizes side reactions.
  • Catalyst Loading : 0.1 equiv piperidine optimizes Knoevenagel kinetics.

Chemical Reactions Analysis

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the double bonds or functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Materials Science: The unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The compound is compared to two derivatives with modifications in the benzylidene and amine substituents (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituent at Position 7 Benzylidene Group
Target Compound C₂₃H₂₂N₂O₆* ~422.44 4-Methylpiperazin-1-ylmethyl Benzo[d][1,3]dioxol-5-yl
(Z)-2-(Benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one C₂₂H₂₄N₂O₆ 412.43 Butyl(methyl)aminomethyl Benzo[d][1,3]dioxol-5-yl
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one C₂₅H₃₀N₂O₇ 470.52 4-(2-Hydroxyethyl)piperazin-1-ylmethyl 2,3,4-Trimethoxyphenyl

Analysis of Substituent Effects

Benzylidene Group Modifications
  • This group is smaller and less polar than the trimethoxyphenyl group in the analog from .
  • Methoxy groups also act as hydrogen bond acceptors, which may alter target binding .
Amine Substituent Variations
  • 4-Methylpiperazinylmethyl (Target) : The piperazine ring’s rigidity and basicity favor interactions with acidic residues in biological targets (e.g., enzymes or receptors). The methyl group balances lipophilicity and solubility .
  • Butyl(methyl)aminomethyl (): The flexible alkyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. This substituent lacks the cyclic amine’s hydrogen-bonding capacity .
  • 4-(2-Hydroxyethyl)piperazinylmethyl () : The hydroxyethyl group introduces additional polarity, improving solubility. This modification is advantageous for pharmacokinetics but may reduce blood-brain barrier penetration .

Biological Activity

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their diverse pharmacological activities. They exhibit significant cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties. The structural diversity of these compounds contributes to their varied biological activities, making them a focal point in medicinal chemistry research .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds derived from the benzofuran structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several benzofuran derivatives against K562 leukemia cells. Compounds were tested for their ability to induce apoptosis and generate reactive oxygen species (ROS). Notably, one compound demonstrated a significant increase in caspase activity (a marker of apoptosis) after 48 hours of exposure, indicating strong pro-apoptotic activity .

Compound% Reduction in Cell ViabilityCaspase Activity (Fold Increase)
Compound 613%2.31
Compound 8No significant effect1.13

Anti-inflammatory Effects

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. A specific derivative showed a remarkable ability to reduce pro-inflammatory cytokines such as TNF and IL-1 by up to 98% in experimental models .

The anti-inflammatory effects are attributed to the inhibition of NF-κB activity, a key transcription factor involved in inflammatory responses. By suppressing NF-κB activation in macrophage cells, these compounds can effectively manage chronic inflammatory disorders.

Neuroprotective Properties

The potential neuroprotective effects of benzofuran derivatives are particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. Some derivatives act as selective inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegeneration.

Case Study: MAO Inhibition

Research has shown that certain benzofuran compounds exhibit potent MAO-B inhibitory activity with IC50 values as low as 0.0021 µM. This inhibition is crucial for therapeutic strategies aimed at treating depressive disorders and neurodegenerative conditions .

Q & A

Q. What are the established synthetic routes for this benzofuranone derivative?

The compound is typically synthesized via a base-catalyzed condensation reaction between 6-hydroxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one and benzo[d][1,3]dioxole-5-carbaldehyde. Sodium hydroxide or potassium carbonate in ethanol/methanol is commonly used, followed by reflux and purification via recrystallization or column chromatography . Modifications in substituents (e.g., piperazine methylation) may require additional steps, such as reductive amination for introducing the 4-methylpiperazine group .

Q. How is the stereochemical (Z)-configuration of the exocyclic double bond confirmed?

Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical. For example, NOE correlations between the benzofuranone proton (C7-H) and the benzo[d][1,3]dioxole protons can confirm the (Z)-configuration. Computational studies (DFT) may also predict stability trends for Z vs. E isomers .

Q. What spectroscopic techniques are used for structural validation?

  • 1H/13C NMR : Assign peaks for the benzofuranone core (e.g., C3 carbonyl at δ ~190 ppm), hydroxy group (δ 5.5–6.0 ppm, broad), and piperazine protons (δ 2.5–3.5 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C23H22N2O6) .

Q. What preliminary biological assays are recommended for this compound?

Initial screens often include:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Cytotoxicity : Compare IC50 values with controls like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve aldehyde reactivity.
  • Catalyst variation : Use phase-transfer catalysts (e.g., TBAB) to accelerate condensation.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproducts .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate binding to targets like DNA topoisomerase II or tubulin.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
  • QSAR models : Use substituent descriptors (e.g., Hammett constants) to predict potency .

Q. How can contradictory biological data (e.g., varying IC50 values) be resolved?

  • Purity validation : Ensure >95% purity via HPLC and eliminate residual solvents.
  • Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines).
  • Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition) to isolate confounding factors .

Q. What strategies validate the role of the 4-methylpiperazine group in bioactivity?

  • Analog synthesis : Replace piperazine with morpholine or pyrrolidine and compare activity.
  • Protease inhibition assays : Test if the group interacts with ATP-binding pockets (e.g., kinase assays) .
  • Metabolic stability studies : Evaluate hepatic microsome stability to assess pharmacokinetic contributions .

Methodological Notes

  • Stereochemical analysis : Always cross-validate NMR data with X-ray structures for Z/E assignments .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate statistical significance (p < 0.05, n ≥ 3) .
  • Synthetic reproducibility : Document reaction parameters (e.g., humidity, inert atmosphere) to mitigate batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.